molecular formula C5H12Cl2N4 B1463916 methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride CAS No. 1333916-33-8

methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride

Cat. No.: B1463916
CAS No.: 1333916-33-8
M. Wt: 199.08 g/mol
InChI Key: IICHSNDTYXNHIV-UHFFFAOYSA-N
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Description

Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride typically involves the reaction of 3-methyl-1H-1,2,4-triazol-5-amine with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The general reaction scheme is as follows:

    Starting Materials: 3-methyl-1H-1,2,4-triazol-5-amine, formaldehyde, methylamine.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out as the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-1,2,4-triazol-5-amine: A precursor in the synthesis of the compound.

    1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: A similar triazole derivative with different substitution patterns.

    3,5-Diamino-1,2,4-triazole: Another triazole compound with distinct functional groups.

Uniqueness

Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-4-7-5(3-6-2)9-8-4;;/h6H,3H2,1-2H3,(H,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICHSNDTYXNHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride
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methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride
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methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride
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methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride
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methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 6
methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride

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